molecular formula C8H9FO2 B068115 (3-Fluoro-1,2-phenylene)dimethanol CAS No. 160485-42-7

(3-Fluoro-1,2-phenylene)dimethanol

Cat. No. B068115
Key on ui cas rn: 160485-42-7
M. Wt: 156.15 g/mol
InChI Key: UAXMLIVNXZKEOV-UHFFFAOYSA-N
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Patent
US06482951B2

Procedure details

3-chloro-1,2-di-(hydroxymethyl) benzene was prepared in 97% yield via borane reduction of 3-Chlorophthalic acid in a manner similar to that was used for the preparation of 3-fluoro-1,2-di-(hydroxymethyl) benzene as described in Example 13, Step A. 3-Chlorophthalic acid was prepared from according to the literature procedure of Fertel, L. B. et al. J. Org. Chem. 1993, 58(1), 261-263.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Cl:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[C:12]([OH:14])=[O:13].FC1C(CO)=C(CO)C=CC=1>>[Cl:2][C:3]1[C:4]([CH2:12][OH:13])=[C:5]([CH2:6][OH:7])[CH:9]=[CH:10][CH:11]=1.[Cl:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06482951B2

Procedure details

3-chloro-1,2-di-(hydroxymethyl) benzene was prepared in 97% yield via borane reduction of 3-Chlorophthalic acid in a manner similar to that was used for the preparation of 3-fluoro-1,2-di-(hydroxymethyl) benzene as described in Example 13, Step A. 3-Chlorophthalic acid was prepared from according to the literature procedure of Fertel, L. B. et al. J. Org. Chem. 1993, 58(1), 261-263.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Cl:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[C:12]([OH:14])=[O:13].FC1C(CO)=C(CO)C=CC=1>>[Cl:2][C:3]1[C:4]([CH2:12][OH:13])=[C:5]([CH2:6][OH:7])[CH:9]=[CH:10][CH:11]=1.[Cl:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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